7-ethyl-1H-1,8-naphthyridin-2-one
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Overview
Description
7-Ethyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7-ethyl-1H-1,8-naphthyridin-2-one, can be achieved through various methods:
Multicomponent Reactions (MCR): These reactions involve the combination of multiple reactants to form complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metals like palladium can catalyze the formation of naphthyridines through various coupling reactions.
Ring Expansion Reactions: These involve the expansion of smaller ring systems to form the naphthyridine structure.
Industrial Production Methods: Industrial production of 1,8-naphthyridines often employs scalable methods such as metal-catalyzed synthesis and multicomponent reactions due to their efficiency and high yields .
Types of Reactions:
Oxidation: Naphthyridines can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Naphthyridines can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce naphthyridine hydrides .
Scientific Research Applications
7-Ethyl-1H-1,8-naphthyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-ethyl-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, naphthyridines can bind to metal ions, forming complexes that exhibit unique photophysical properties . Additionally, they can act as enzyme inhibitors by binding to active sites and interfering with enzymatic activity .
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
2,7-Difunctionalized-1,8-naphthyridines:
Uniqueness: 7-Ethyl-1H-1,8-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 7-position can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-ethyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-2-8-5-3-7-4-6-9(13)12-10(7)11-8/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
GHWKPWDWQJYGES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=CC(=O)N2 |
Origin of Product |
United States |
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